N-allyl-2-nitro-5-piperazin-1-ylaniline hydrochloride N-allyl-2-nitro-5-piperazin-1-ylaniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 827035-60-9
VCID: VC4694422
InChI: InChI=1S/C13H18N4O2.ClH/c1-2-5-15-12-10-11(3-4-13(12)17(18)19)16-8-6-14-7-9-16;/h2-4,10,14-15H,1,5-9H2;1H
SMILES: C=CCNC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-].Cl
Molecular Formula: C13H19ClN4O2
Molecular Weight: 298.77

N-allyl-2-nitro-5-piperazin-1-ylaniline hydrochloride

CAS No.: 827035-60-9

Cat. No.: VC4694422

Molecular Formula: C13H19ClN4O2

Molecular Weight: 298.77

* For research use only. Not for human or veterinary use.

N-allyl-2-nitro-5-piperazin-1-ylaniline hydrochloride - 827035-60-9

Specification

CAS No. 827035-60-9
Molecular Formula C13H19ClN4O2
Molecular Weight 298.77
IUPAC Name 2-nitro-5-piperazin-1-yl-N-prop-2-enylaniline;hydrochloride
Standard InChI InChI=1S/C13H18N4O2.ClH/c1-2-5-15-12-10-11(3-4-13(12)17(18)19)16-8-6-14-7-9-16;/h2-4,10,14-15H,1,5-9H2;1H
Standard InChI Key JLQWPDNXNVQDQJ-UHFFFAOYSA-N
SMILES C=CCNC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-].Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises a 2-nitroaniline backbone substituted at the 5-position with a piperazine ring and at the amino group with an allyl moiety, forming a hydrochloride salt. Key structural features include:

  • Nitro group: Electron-withdrawing, influencing reactivity and potential pharmacological activity.

  • Piperazine ring: A six-membered diamine ring that enhances solubility and enables hydrogen bonding.

  • Allyl group: A propenyl substituent that may participate in covalent binding or metabolic transformations .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₉ClN₄O₂
Molecular Weight298.77 g/mol
SMILESC=CCNC1=C(C=CC(=C1)N2CCNCC2)N+[O-].Cl
logP0.45
Hydrogen Bond Donors3
Polar Surface Area75.04 Ų
ParameterOptimal RangeImpact on Yield
Temperature40–100°CHigher yields at 80–100°C
Pressure3–12 barAutogenous pressure preferred
SolventMethanol, tolueneMethanol enhances kinetics
CatalystNone requiredReduces side reactions

Patent US6552230B1 reports yields exceeding 95% for similar thioether-aniline syntheses, suggesting that optimized conditions could achieve comparable efficiency for this compound .

Hazard StatementPrecautionary Measure
H301Toxic if swallowed
H313Harmful in contact with skin
H333Toxic if inhaled

Storage recommendations include airtight containers in cool, dry environments .

Challenges and Future Directions

Knowledge Gaps

  • Synthetic Optimization: Published protocols for exact synthesis are absent.

  • Biological Data: No in vitro or in vivo studies are available.

  • Solubility and Stability: Critical for formulation but uncharacterized.

Research Opportunities

  • Structure-Activity Relationships (SAR): Modifying the allyl or nitro groups to enhance target affinity.

  • Radiolabeling: Developing PET probes via fluorine-18 incorporation.

  • Hybrid Molecules: Conjugating with known pharmacophores (e.g., antifolates) to exploit synergistic effects.

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